molecular formula C11H14ClNO2S2 B8638370 5-Diallylaminomethyl-thiophene-2-sulfonyl chloride CAS No. 332082-90-3

5-Diallylaminomethyl-thiophene-2-sulfonyl chloride

Cat. No. B8638370
Key on ui cas rn: 332082-90-3
M. Wt: 291.8 g/mol
InChI Key: RTSXKBQXXIFLKN-UHFFFAOYSA-N
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Patent
US07432286B1

Procedure details

A solution of the allyl-protected thiophene 19a (6.2 g, 32.1 mmol) in Et2O was cooled to −70° C. by means of an acetone/dry ice bath. A solution of t-BuLi in pentane (21.38 ml, 1.5M, 32.1 mmol) was added over 2 min whereupon the internal temperature momentarily rose to −50° C. and the mixture turned orange. After 10 min., SO2 was bubbled for 2 min, which led to the immediate formation of a thick precipitate. The reaction was allowed to reach 0° C., and a suspension of NCS (4.63 g, 32.1 mmol) in THF (20 ml) was added, whereupon the slurry turned purple. After 45 min at r.t., the mixture was filtered over SiO2, eluting with EtOAc. Evaporation, dilution with EtOAc:hexane 1:5 and filtration over SiO2 gave 5.0 g (53%) of the title sulfonyl chloride 19b as a pale brown oil which was used without further purification.
[Compound]
Name
allyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
thiophene
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.63 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
ClC1C(NCCCC(NN[S:20]([C:23]2[S:27][C:26]([CH2:28][NH:29][C:30](=O)[C:31]3[CH:36]=CC([N+]([O-])=O)=CC=3)=[CH:25][CH:24]=2)(=[O:22])=[O:21])=O)=NC=C(C(F)(F)F)C=1.[Li][C:42]([CH3:45])(C)[CH3:43].CCCCC.C1C(=O)N([Cl:58])C(=O)C1>CCOCC.C1COCC1>[CH2:43]([N:29]([CH2:28][C:26]1[S:27][C:23]([S:20]([Cl:58])(=[O:21])=[O:22])=[CH:24][CH:25]=1)[CH2:30][CH:31]=[CH2:36])[CH:42]=[CH2:45]

Inputs

Step One
Name
allyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
thiophene
Quantity
6.2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)NCCCC(=O)NNS(=O)(=O)C1=CC=C(S1)CNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
21.38 mL
Type
reactant
Smiles
CCCCC
Step Four
Name
Quantity
4.63 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
momentarily rose to −50° C.
CUSTOM
Type
CUSTOM
Details
SO2 was bubbled for 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
to reach 0° C.
ADDITION
Type
ADDITION
Details
was added, whereupon the slurry
WAIT
Type
WAIT
Details
After 45 min at r.t.
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over SiO2
WASH
Type
WASH
Details
eluting with EtOAc
CUSTOM
Type
CUSTOM
Details
Evaporation, dilution
FILTRATION
Type
FILTRATION
Details
with EtOAc:hexane 1:5 and filtration over SiO2

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)N(CC=C)CC1=CC=C(S1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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